molecular formula C26H54NO7P B1141681 (2-Acetyloxy-3-hexadecoxypropyl) 2-(trimethylazaniumyl)ethyl phosphate CAS No. 117985-57-6

(2-Acetyloxy-3-hexadecoxypropyl) 2-(trimethylazaniumyl)ethyl phosphate

Cat. No.: B1141681
CAS No.: 117985-57-6
M. Wt: 523.7 g/mol
InChI Key: HVAUUPRFYPCOCA-SANMLTNESA-N
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Scientific Research Applications

Enantio PAF C-16 has a wide range of applications in scientific research:

    Chemistry: Used as a model compound to study phospholipid behavior and reactions.

    Biology: Investigated for its role in cellular signaling and receptor-mediated responses.

    Medicine: Explored for its potential therapeutic effects in conditions involving platelet aggregation and inflammation.

    Industry: Utilized in the development of bioactive compounds and pharmaceuticals

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of enantio PAF C-16 involves the esterification of 2-acetoxy-3-(hexadecyloxy)propyl with 2-(trimethylammonio)ethyl phosphate. The reaction typically requires the use of a strong acid catalyst and anhydrous conditions to prevent hydrolysis .

Industrial Production Methods

Industrial production of enantio PAF C-16 follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and stringent quality control measures to ensure the purity and consistency of the final product .

Chemical Reactions Analysis

Types of Reactions

Enantio PAF C-16 undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various phosphates and substituted derivatives of enantio PAF C-16 .

Mechanism of Action

Enantio PAF C-16 exerts its effects by binding to specific receptors on the surface of cells, particularly platelets. This binding initiates a cascade of intracellular signaling events, leading to various cellular responses such as platelet aggregation and neutrophil release. The molecular targets include PAF receptors, and the pathways involved are primarily related to phosphoinositide metabolism .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Enantio PAF C-16 is unique due to its specific enantiomeric form, which makes it biologically inactive compared to its active counterparts. This property allows researchers to study the effects of enantiomeric forms on cellular responses without the confounding effects of biological activity .

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for (2-Acetyloxy-3-hexadecoxypropyl) 2-(trimethylazaniumyl)ethyl phosphate involves the reaction of 2-(trimethylazaniumyl)ethyl phosphate with 2-bromo-3-hexadecoxypropyl acetate in the presence of a base.", "Starting Materials": [ "2-(trimethylazaniumyl)ethyl phosphate", "2-bromo-3-hexadecoxypropyl acetate", "Base (e.g. triethylamine)" ], "Reaction": [ "Step 1: Dissolve 2-(trimethylazaniumyl)ethyl phosphate and 2-bromo-3-hexadecoxypropyl acetate in a suitable solvent (e.g. dichloromethane).", "Step 2: Add a base (e.g. triethylamine) to the reaction mixture and stir at room temperature for several hours.", "Step 3: Purify the product by column chromatography using a suitable solvent system (e.g. hexane/ethyl acetate).", "Step 4: Characterize the product using spectroscopic techniques (e.g. NMR, IR)." ] }

CAS No.

117985-57-6

Molecular Formula

C26H54NO7P

Molecular Weight

523.7 g/mol

IUPAC Name

[(2S)-2-acetyloxy-3-hexadecoxypropyl] 2-(trimethylazaniumyl)ethyl phosphate

InChI

InChI=1S/C26H54NO7P/c1-6-7-8-9-10-11-12-13-14-15-16-17-18-19-21-31-23-26(34-25(2)28)24-33-35(29,30)32-22-20-27(3,4)5/h26H,6-24H2,1-5H3/t26-/m0/s1

InChI Key

HVAUUPRFYPCOCA-SANMLTNESA-N

Isomeric SMILES

CCCCCCCCCCCCCCCCOC[C@@H](COP(=O)([O-])OCC[N+](C)(C)C)OC(=O)C

SMILES

CCCCCCCCCCCCCCCCOCC(COP(=O)([O-])OCC[N+](C)(C)C)OC(=O)C

Canonical SMILES

CCCCCCCCCCCCCCCCOCC(COP(=O)([O-])OCC[N+](C)(C)C)OC(=O)C

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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